3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane
Description
3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane is a nortropane derivative characterized by a rigid bicyclic scaffold with a pyridin-3-ylmethyl substituent at the 3-position. The compound is commercially available as a dihydrochloride salt (CAS: 2098134-02-0), likely to enhance solubility and stability .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-10(9-14-5-1)6-11-7-12-3-4-13(8-11)15-12/h1-2,5,9,11-13,15H,3-4,6-8H2 |
InChI Key |
FJBKWJRXXABZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Synthetic Routes
Table 2: Common Protecting Groups and Deprotection Conditions
| Protecting Group | Deprotection Method | Conditions |
|---|---|---|
| Boc | Trifluoroacetic acid (TFA) | DCM, 2–4 h, rt |
| Benzyl | Hydrogenolysis (H₂/Pd-C) | MeOH, 12–24 h |
Critical Analysis of Methodologies
- Mitsunobu Reaction : Offers stereochemical control but requires expensive reagents.
- Grignard Addition : High yielding but limited by the availability of organometallic reagents.
- Alkylation : Straightforward but may require optimization to avoid over-alkylation.
Chemical Reactions Analysis
Types of Reactions: 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure and biological activity make it a valuable tool for studying various biological processes and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: Pyridine Substitution
- 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane (CAS: 1696746-53-8): This positional isomer substitutes the pyridine at the 4-position instead of the 3-position. No pharmacological data are reported, but such differences could influence bioavailability or target selectivity .
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride (CAS: 1820704-09-3):
Replacing the methylene linker with an oxygen atom introduces a hydrogen-bond acceptor. This modification may reduce lipophilicity compared to the target compound, impacting CNS penetration .
Tropane-Based DAT and Serotonin Transport Inhibitors
- WF-31 (2β-propanoyl-3β-(4-isopropylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane): A serotonin transporter (SERT) inhibitor with antidepressant-like effects in the forced swimming test (FST). The 4-isopropylphenyl group enhances SERT affinity, while the 8-methyl group may stabilize the bicyclic structure .
RTI-336 (3β-(4-chlorophenyl)tropane-2β-(3-(4-methylphenyl)isoxazole)):
A dopamine transporter (DAT) inhibitor in clinical trials for cocaine addiction. The chlorophenyl and isoxazole groups confer high DAT selectivity, contrasting with the target compound’s pyridine motif .
Opioid Receptor Modulators
- 3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives :
These compounds act as δ/μ-opioid receptor modulators. The diarylmethylene group introduces planar rigidity, enabling selective receptor interactions. The target compound’s flexible pyridylmethyl substituent may instead favor different binding modes .
N-Methylated Analogs and Natural Alkaloids
- Scopolamine and Atropine (N-methyl-8-azabicyclo[3.2.1]octane esters): Found in Datura innoxia, these esters exhibit anticholinergic activity. The absence of N-methylation in the target compound may reduce muscarinic receptor affinity but improve metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Substituent Position: Pyridine substitution at the 3-position (target compound) vs.
Linker Chemistry :
Methylene linkers (target compound) enhance conformational flexibility compared to oxygenated analogs (e.g., 3-(pyridin-4-yloxy)), which may restrict binding to polar active sites .Aromatic vs. Heteroaromatic Groups :
Pyridine moieties offer hydrogen-bonding capabilities distinct from phenyl or isoxazole groups in DAT/SERT inhibitors (e.g., RTI-336, WF-31), suggesting divergent target profiles .Salt Forms : The dihydrochloride salt of the target compound likely improves aqueous solubility over free-base analogs, a critical factor for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
